1-Butanamine, N-(2-thienylmethylene)-
Description
1-Butanamine, N-(2-thienylmethylene)- is a Schiff base synthesized via the condensation of 1-butanamine (n-butylamine) and 2-thiophenecarboxaldehyde. Its structure features a thienyl group (a five-membered aromatic ring with sulfur) and a butylamine-derived imine (C=N) group.
Properties
CAS No. |
54433-73-7 |
|---|---|
Molecular Formula |
C9H13NS |
Molecular Weight |
167.27 g/mol |
IUPAC Name |
N-butyl-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C9H13NS/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7-8H,2-3,6H2,1H3 |
InChI Key |
CAUZOVGNAVRJQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=CC1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanamine, N-(2-thienylmethylene)- typically involves the reaction of butanamine with 2-thiophenecarboxaldehyde. The reaction is carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond between the amine and the aldehyde.
Industrial Production Methods
While specific industrial production methods for 1-Butanamine, N-(2-thienylmethylene)- are not well-documented, the general approach would involve large-scale synthesis using the same principles as laboratory synthesis. This would include the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials.
Chemical Reactions Analysis
Types of Reactions
1-Butanamine, N-(2-thienylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or other amines can be used in substitution reactions.
Major Products
Oxidation: The major products are typically oxides or hydroxyl derivatives.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used but generally result in the replacement of the thienylmethylene group.
Scientific Research Applications
1-Butanamine, N-(2-thienylmethylene)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding due to its amine group.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butanamine, N-(2-thienylmethylene)- involves its interaction with molecular targets through its amine group. The nitrogen atom can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. The thienylmethylene group can participate in π-π interactions with aromatic systems, enhancing its binding affinity to certain biological targets.
Comparison with Similar Compounds
N-(2-Thienylmethylene)methanamine (TNAM)
- Structure : Derived from methylamine and 2-thiophenecarboxaldehyde .
- Coordination Chemistry: Forms octahedral complexes with Fe(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), with the thienyl sulfur and imine nitrogen acting as donor atoms. Magnetic and spectral data indicate high-spin configurations for Fe(II) (μ = 5.12 BM) and Co(II) (μ = 4.92 BM) complexes .
- The longer alkyl chain may enhance solubility in non-polar solvents.
(2-(1H-Indol-3-yl)-N-(2-Thienylmethylene)ethanamine
- Structure : Ethylamine backbone with an indole substituent .
- Synthesis : Achieved 70% yield via optimized conditions, compared to 24% yield for traditional methods .
- Comparison : The butylamine derivative may require modified reaction conditions (e.g., extended reflux time) due to the longer alkyl chain. The absence of an indole group could reduce π-π stacking interactions, affecting crystallinity.
N-(2-Thienylmethylene)naphthalen-1-amine
1-Butanamine, 3-methyl-N-(2-phenylethylidene)-
- Structure : Phenyl group instead of thienyl and a branched alkyl chain .
- Physical Properties : Calculated boiling point = 599.76 K; critical temperature = 816.94 K .
- Comparison : The thienyl group may lower the boiling point compared to phenyl due to reduced aromatic stacking. The sulfur atom could enhance metal-binding affinity relative to phenyl.
Key Comparative Data Table
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